2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with 5-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 60°C) .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents such as DMSO, acetonitrile, and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds .
Agricultural Chemistry: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
- 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
- 5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
Uniqueness
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with specific desired characteristics .
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-4-7(14-13-5)11-6-2-3-10-8(9)12-6/h2-4H,1H3,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEUJJBEBPMWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630881 | |
Record name | 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543712-91-0 | |
Record name | 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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